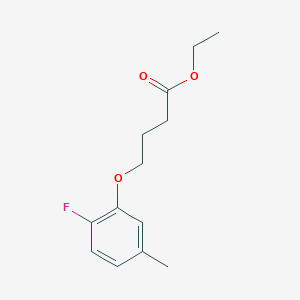
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate is an organic compound with the molecular formula C13H17FO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atoms of the butanoic acid chain are substituted with a 2-fluoro-5-methyl-phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate typically involves the esterification of 4-(2-fluoro-5-methyl-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-fluoro-5-methyl-phenoxy)butanoic acid.
Reduction: Formation of 4-(2-fluoro-5-methyl-phenoxy)butanol.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The fluoro and methyl substituents enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.
相似化合物的比较
Similar Compounds
- Ethyl 4-(2-chloro-5-methyl-phenoxy)butanoate
- Ethyl 4-(2-bromo-5-methyl-phenoxy)butanoate
- Ethyl 4-(2-iodo-5-methyl-phenoxy)butanoate
Uniqueness
Ethyl 4-(2-fluoro-5-methyl-phenoxy)butanoate is unique due to the presence of the fluoro substituent, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
属性
分子式 |
C13H17FO3 |
|---|---|
分子量 |
240.27 g/mol |
IUPAC 名称 |
ethyl 4-(2-fluoro-5-methylphenoxy)butanoate |
InChI |
InChI=1S/C13H17FO3/c1-3-16-13(15)5-4-8-17-12-9-10(2)6-7-11(12)14/h6-7,9H,3-5,8H2,1-2H3 |
InChI 键 |
BQXFZZSPZTVGLS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



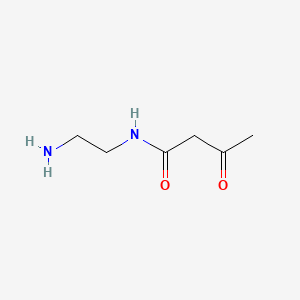

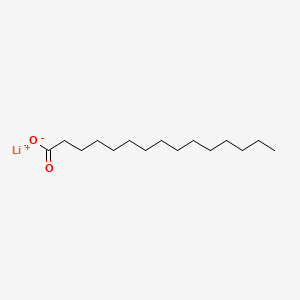
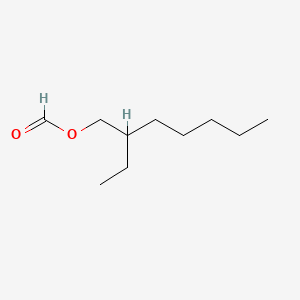
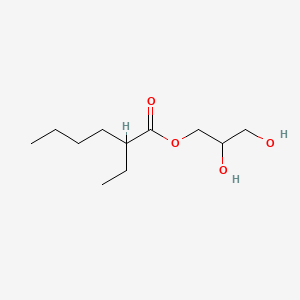
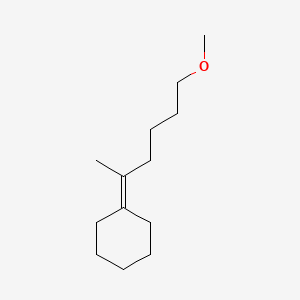

![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)

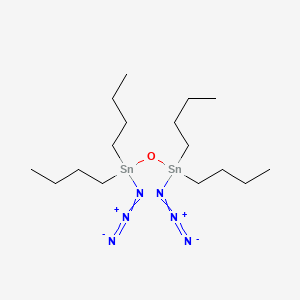
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
